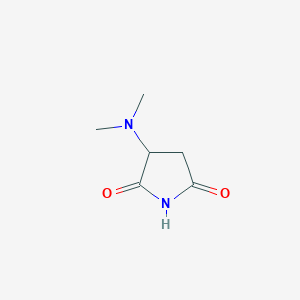

3-(Dimethylamino)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Dimethylamino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C6H10N2O2 It is a derivative of pyrrolidine-2,5-dione, featuring a dimethylamino group at the third position of the pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with dimethylamine. One common method is the nucleophilic substitution reaction where pyrrolidine-2,5-dione is treated with dimethylamine in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds as follows:

Pyrrolidine-2,5-dione+Dimethylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Cancer Treatment

One of the prominent applications of 3-(dimethylamino)pyrrolidine-2,5-dione derivatives is as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in the kynurenine pathway that modulates immune responses. Inhibiting IDO1 has shown promise in cancer therapy by enhancing T-cell proliferation and reducing tumor-induced immune tolerance. These compounds are being explored for their potential in treating various cancers by restoring immune function against tumors .

1.2 Anticonvulsant Activity

Research has identified several derivatives of pyrrolidine-2,5-dione with anticonvulsant properties. In vivo studies demonstrated that these compounds effectively protected against seizures in multiple animal models, showing promise for the treatment of epilepsy and neuropathic pain. The mechanism appears to involve modulation of sodium and calcium currents, as well as antagonism of TRPV1 receptors .

1.3 Antibacterial Properties

The antibacterial potential of pyrrolidine-2,5-dione derivatives has been highlighted in studies targeting multidrug-resistant bacterial strains. These compounds have been found to inhibit the activity of PBP3, a penicillin-binding protein critical for bacterial cell wall synthesis. This class of inhibitors presents a novel approach to combat antibiotic resistance, particularly against Pseudomonas aeruginosa .

Mechanistic Insights

The therapeutic effects of this compound can be attributed to its ability to interact with various biological pathways:

- IDO1 Inhibition : By blocking IDO1 activity, these compounds can prevent the degradation of tryptophan into kynurenines, thus promoting a more robust immune response against tumors.

- Neuroprotective Effects : In anticonvulsant applications, the modulation of ion channels contributes to the stabilization of neuronal excitability.

- Antimicrobial Action : The structural features of pyrrolidine-2,5-dione derivatives facilitate binding to bacterial targets, disrupting essential processes for bacterial survival.

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Efficacy

In a series of experiments assessing anticonvulsant efficacy, specific derivatives showed up to 75% protection in seizure models such as maximal electroshock seizure tests and pentylenetetrazole tests. The structural modifications significantly influenced their protective effects against seizures .

Case Study: Antibacterial Screening

A focused library screening identified several pyrrolidine-2,5-dione compounds with potent antibacterial activities against Pseudomonas aeruginosa, demonstrating inhibition rates from 60% to over 90% at varying concentrations. This highlights their potential as lead compounds for further development in antibiotic therapies .

Wirkmechanismus

The mechanism of action of 3-(dimethylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine-2,5-dione: The parent compound, lacking the dimethylamino group.

3-(Methylamino)pyrrolidine-2,5-dione: A similar compound with a methylamino group instead of a dimethylamino group.

3-(Ethylamino)pyrrolidine-2,5-dione: A derivative with an ethylamino group.

Uniqueness

3-(Dimethylamino)pyrrolidine-2,5-dione is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This modification enhances the compound’s reactivity and potential for forming specific interactions with biological targets, making it valuable in medicinal chemistry and other research areas.

Biologische Aktivität

3-(Dimethylamino)pyrrolidine-2,5-dione, also known as DMAPD, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a dimethylamino group and a dione functional group. Its structure contributes to its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of DMAPD is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : DMAPD has been shown to inhibit key enzymes involved in steroidogenesis, such as aromatase and 17-alpha-hydroxylase. For example, compounds derived from pyrrolidine-2,5-dione exhibited significant inhibition against human placental aromatase with IC50 values ranging from 23.8 to 24.6 µM, comparable to established inhibitors like aminoglutethimide .

- Receptor Modulation : The compound may act on neurotransmitter receptors and ion channels, influencing pathways related to pain and seizure activity. Studies have indicated that DMAPD derivatives could modulate sodium and calcium currents, contributing to their anticonvulsant properties .

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Investigations into the anticancer potential of DMAPD derivatives have highlighted their ability to inhibit tumor growth through enzyme inhibition and modulation of signaling pathways.

- Anticonvulsant Properties : Recent studies have identified DMAPD derivatives as promising candidates for treating epilepsy and neuropathic pain, demonstrating protective effects in seizure models .

- Anti-inflammatory Effects : Compounds related to DMAPD have also shown anti-inflammatory activity, which could be beneficial in treating conditions characterized by excessive inflammation .

Research Findings and Case Studies

Recent research has provided insights into the pharmacological profiles of DMAPD and its derivatives:

- Anticancer Studies : A study evaluated several pyrrolidine-2,5-dione derivatives for their ability to inhibit aromatase and other steroidogenic enzymes. The results indicated that certain compounds had IC50 values comparable to known inhibitors, suggesting potential for further development as anticancer agents .

- Anticonvulsant Activity : In vitro studies demonstrated that specific DMAPD derivatives could protect against seizures in animal models. Notably, some compounds showed over 75% protection in maximal electroshock seizure tests .

- Anti-inflammatory Research : Another study focused on the synthesis of new pyrrole-2,5-dione derivatives that exhibited significant anti-inflammatory effects by inhibiting pro-inflammatory cytokine production .

Table 1: Biological Activities of this compound Derivatives

Eigenschaften

IUPAC Name |

3-(dimethylamino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8(2)4-3-5(9)7-6(4)10/h4H,3H2,1-2H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKFKXJEWLLXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.